
Icaridin
Overview
Description
It is a member of the piperidine chemical family and is known for its effectiveness against a broad range of arthropods, including mosquitoes, ticks, gnats, flies, and fleas . Developed by Bayer in the 1980s, icaridin is almost colorless and odorless, making it a preferred choice over other repellents like DEET .
Preparation Methods
The synthesis of icaridin involves several steps:
Hydrogenation Reduction: 2-pyridineethanol is converted into 2-piperidineethanol using low-pressure catalytic hydrogenation with active nickel as a catalyst.
Formation of sec-butyl alcohol chloroformate: Isobutanol reacts with chloroform chloroformate or triphosgene under the catalysis of an organic base.
Chemical Reactions Analysis
Metabolic Reactions
In biological systems, icaridin undergoes Phase I metabolism primarily through oxidation and hydroxylation:
Pharmacokinetic Data :
Environmental Degradation Pathways
This compound degrades in aquatic and soil environments via hydrolysis, oxidation, and microbial action:
Environmental Fate :
Oxidation and Hydroxylation Reactions
Laboratory studies highlight this compound’s reactivity under controlled oxidative conditions:
Structural Insights :
-
Oxidation of the hydroxyethyl group generates a ketone, altering repellent efficacy .
-
Hydroxylation at the piperidine ring increases polarity, enhancing biodegradability .
Thermal Decomposition
At elevated temperatures (>160°C), this compound decomposes without exothermic activity until 400°C :
Scientific Research Applications
Insect Repellent Efficacy
1. General Repellent Properties
Icaridin is primarily utilized for its ability to repel insects such as mosquitoes, ticks, and biting flies. Studies have shown that it provides comparable or superior protection to traditional repellents like DEET. For instance, a study comparing the efficacy of this compound and DEET found that both compounds offered similar protection durations against mosquito bites under controlled conditions .
2. Formulations and Delivery Systems
Recent research has focused on enhancing the delivery and effectiveness of this compound through innovative formulations:
- Polymeric Nanocapsules : A study developed polymeric nanocapsules containing this compound and geraniol, demonstrating a promising method for sustained release and improved repellent activity against Aedes aegypti mosquitoes. The encapsulation efficiency for this compound was reported at 73.7%, indicating effective delivery while maintaining safety profiles in cytotoxicity tests .
- Impregnated Materials : this compound has been tested in combination with organophosphate insecticides on mosquito nets, showing enhanced efficacy against insecticide-resistant malaria vectors. This strategy aims to improve public health outcomes in malaria-endemic regions by providing dual-action protection .
Safety Profile
1. Toxicological Studies
This compound has been extensively evaluated for its safety in various studies:
- A dermal metabolism study in rats indicated that less than 6% of the applied doses were absorbed through the skin after topical application, suggesting low systemic exposure .
- Long-term studies assessing reproductive toxicity found no adverse effects even at high doses (up to 200 mg/kg) over extended periods, supporting its safety for human use .
Case Studies
1. Field Studies on Repellent Effectiveness
Field studies have demonstrated the real-world effectiveness of this compound:
- In a study involving human volunteers, participants using this compound-based repellents reported significantly fewer mosquito bites compared to those using untreated controls. The study highlighted the importance of application frequency and dosage in achieving optimal protection levels .
2. Protective Clothing Applications
Research has explored the incorporation of this compound into protective clothing materials to enhance worker safety in environments with high insect exposure:
- A project aimed at developing chemical protective clothing tested this compound's repellent potential against tick species such as Ixodes ricinus. Results showed a marked reduction in tick attachment rates on treated fabrics compared to untreated controls, indicating a viable application for outdoor workers and military personnel .
Comparative Efficacy Table
Compound | Target Insects | Duration of Protection | Absorption Rate | Safety Profile |
---|---|---|---|---|
This compound | Mosquitoes, Ticks | Up to 8 hours | <6% | Non-carcinogenic |
DEET | Mosquitoes, Ticks | Up to 8 hours | Varies | Potential neurotoxicity |
EBAAP | Ticks | Varies | Not specified | Generally safe |
Mechanism of Action
The exact mechanism of action of icaridin is not fully understood. it is believed that this compound interacts with the olfactory system of insects, specifically odorant receptors (ORs) that require a common co-receptor (ORCO) and ionotropic receptors (IR) . This interaction disrupts the insect’s ability to recognize its host’s cues, effectively repelling them .
Comparison with Similar Compounds
Icaridin is often compared with other insect repellents such as DEET, p-menthan-diol, and IR 3535 . While DEET is known for its long-lasting protection, it can cause skin irritation and damage to plastics and synthetics . This compound, on the other hand, is odorless, non-greasy, and does not dissolve plastics, making it a more user-friendly option . Additionally, this compound has been found to be as effective as DEET at a 20% concentration without the associated irritation .
Similar compounds include:
- DEET (N,N-Diethyl-meta-toluamide)
- p-menthan-diol
- IR 3535 (Ethyl butylacetylaminopropionate)
This compound stands out due to its lower toxicity and user-friendly properties .
Biological Activity
Icaridin, also known as pthis compound, is a synthetic insect repellent that has gained prominence due to its efficacy and safety profile compared to traditional repellents like DEET. This article explores the biological activity of this compound, including its mechanisms of action, safety assessments, and comparative effectiveness against various insect species.
This compound is chemically identified as N,N-diethyl-3-methylbenzamide, with the molecular formula . Its mechanism of action primarily involves blocking the olfactory receptors in insects, thereby preventing them from detecting human scent. This action is particularly effective against mosquitoes and ticks, making it a valuable tool in vector control strategies.
Efficacy Against Insects
This compound has been shown to provide effective protection against several mosquito species, including Aedes aegypti, which is a vector for dengue fever and Zika virus. The compound's efficacy can be influenced by its formulation and concentration. For instance, studies have demonstrated that formulations containing this compound at concentrations of 10% to 20% can provide protection for up to five hours when applied properly .
Comparative Efficacy Table
Repellent | Active Ingredient | Concentration | Duration of Protection |
---|---|---|---|
This compound | Pthis compound | 10% | Up to 5 hours |
This compound | Pthis compound | 20% | Up to 5 hours |
DEET | N,N-Diethyl-meta-toluamide | 20% | Up to 5 hours |
IR3535 | Ethyl butylacetylaminopropionate | 20% | Up to 4 hours |
Safety Profile
The safety of this compound has been extensively studied. In animal studies, chronic exposure at high doses (up to 200 mg/kg) did not show any significant reproductive toxicity or carcinogenic effects . A dermal metabolism study indicated that approximately 61-66% of the applied dose is absorbed through the skin, with peak plasma concentrations observed within hours post-application .
Summary of Safety Studies
- Chronic Exposure : No reproductive toxicity at doses up to 200 mg/kg.
- Dermal Absorption : 61-66% absorption noted in rat studies.
- Adverse Reactions : Generally mild; skin irritation reported in some cases .
Case Studies and Research Findings
- Nanocapsule Formulation : A study developed polymeric nanocapsules containing this compound and geraniol, demonstrating effective encapsulation and stability. The formulation showed no significant cytotoxicity or genotoxicity in cell lines, indicating a promising approach for enhancing repellent longevity while minimizing adverse effects .
- Field Trials : In a community-based study in malaria-endemic regions, participants using this compound reported fewer adverse reactions compared to those using alternative repellents. The study highlighted the practicality of this compound in real-world applications for malaria prevention .
- Repellency Effectiveness : Research on cotton fabrics treated with this compound solutions indicated a significant reduction in insect landings compared to untreated controls. This suggests that this compound can be effectively used in textile applications for enhanced personal protection .
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for evaluating Icaridin’s repellent efficacy against arthropods in laboratory settings?
- Methodological Answer : Laboratory testing typically follows WHO guidelines, employing arm-in-cage assays for mosquitoes or harborage-choice tests for ticks. Key parameters include controlled humidity (60–80%), temperature (25–27°C), and standardized application doses (e.g., 20–30% w/v). Control groups (untreated or solvent-only) and statistical analysis (e.g., ANOVA for repellency percentage comparisons) are essential. For ticks, barrier tests with host simulations are critical to mimic real-world efficacy .
Q. How are in vitro models designed to study this compound’s release kinetics from polymer-based formulations?
- Methodological Answer : Researchers use Franz diffusion cells or gravimetric analysis to quantify release rates. Variables include material composition (e.g., LLDPE vs. EVA matrices), temperature, and time intervals (0–75 days). Linear regression models are applied to calculate release constants, with validation via HPLC or GC-MS to confirm this compound concentration in the matrix .
Q. What in vivo safety assessments are required before human trials of this compound-based repellents?
- Methodological Answer : Preclinical studies involve acute dermal toxicity tests (OECD 402), skin sensitization assays (OECD 406), and neurotoxicity screening in rodent models. Histopathological analysis of application sites and systemic absorption studies (e.g., radiolabeled this compound tracking) are mandatory. Rapid excretion profiles and low dermal penetration must be demonstrated .
Advanced Research Questions
Q. How can conflicting results in this compound’s repellency across studies be methodologically reconciled?
- Methodological Answer : Contradictions often stem from concentration variations (e.g., 7% vs. 20% formulations), species-specific responses (e.g., Ixodes scapularis vs. Aedes aegypti), or experimental design differences (e.g., host presence in barrier tests). Meta-analyses should stratify data by these variables, and controlled replications using standardized protocols (e.g., WHO/EPA guidelines) are recommended .
Q. What experimental controls are critical when comparing this compound’s persistence to DEET in field studies?
- Methodological Answer : Field trials require matched application doses, substrate materials (e.g., cotton vs. polyester), and environmental monitoring (UV exposure, rainfall). Longitudinal studies should use crossover designs to minimize individual variability. Residual efficacy is measured via time-to-failure analysis, with Cox proportional hazards models adjusting for confounding factors like sweat or abrasion .
Q. How do researchers isolate contact repellency from spatial effects in this compound efficacy studies?
- Methodological Answer : Dual-chamber olfactometers or wind tunnels differentiate spatial repellency (volatilized this compound deterring approach) from contact effects. Quantifying mosquito/tick movement trajectories via video tracking and comparative assays (e.g., treated fabric vs. airborne dispersion) isolates mode-specific efficacy. Statistical models (e.g., logistic regression) correlate concentration with behavioral thresholds .
Q. What statistical approaches address clustered data in community-level this compound trials?
- Methodological Answer : Generalized estimating equations (GEEs) or mixed-effects models account for intra-cluster correlation in randomized controlled trials. Sample size calculations must adjust for design effects (e.g., cluster size, intraclass correlation coefficient). Sensitivity analyses validate robustness against missing data or attrition .
Q. Methodological Design & Analysis
Q. How are release kinetics optimized for this compound in slow-release formulations?
- Methodological Answer : Researchers use factorial designs to test polymer blends (e.g., LLDPE:EVA ratios) and plasticizers. Accelerated stability testing (40°C/75% RH) predicts long-term release profiles. Higuchi or Korsmeyer-Peppas models determine diffusion mechanisms, with optimization via response surface methodology (RSM) .
Q. What ethical considerations govern human participant selection in this compound field trials?
- Methodological Answer : Protocols must comply with IRB standards, ensuring informed consent, exclusion of vulnerable populations (e.g., pregnant individuals), and adverse event monitoring. Stratified randomization by age, gender, and baseline arthropod exposure reduces bias. Placebo-controlled designs with double-blinding enhance validity .
Q. How can omics technologies enhance mechanistic understanding of this compound’s repellency?
- Methodological Answer : Transcriptomic profiling (RNA-seq) of arthropod antennae identifies olfactory receptor targets. Behavioral assays with gene-knockout models (e.g., CRISPR-edited Orco mosquitoes) validate molecular pathways. Metabolomics detects this compound-derived byproducts in arthropod hemolymph, linking biochemical pathways to repellency .
Q. Tables for Key Findings
Properties
IUPAC Name |
butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-3-10(2)16-12(15)13-8-5-4-6-11(13)7-9-14/h10-11,14H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHULAHOXSSASE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)N1CCCCC1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034227 | |
Record name | Icaridin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index] | |
Record name | Picaridin | |
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Boiling Point |
296 °C, BP: 208 °C at 1013 hPa | |
Record name | Icaridin | |
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Record name | PICARIDIN | |
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Solubility |
Insoluble, In water, 8.2 g/L (pH 4-9); 8.6 g/L (unbuffered), at 20 °C, In water, 8.2X10+3 mg/L at 20 °C, pH 4-9, In acetone, 7520 g/L at 20 °C | |
Record name | Icaridin | |
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URL | https://www.drugbank.ca/drugs/DB14074 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7374 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.07 at 20 °C | |
Record name | PICARIDIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7374 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00044 [mmHg], VP: 3.4X10-4 hPa at 20 °C; 5.9X10-4 hPa at 25 °C; 7.1X10-3 hPa at 50 °C, 4.43X10-4 mm Hg at 25 °C | |
Record name | Picaridin | |
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Mechanism of Action |
The exact mechanism and target molecules of icaridin repelling insects are not fully understood; it is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect's inability to recognize its host's cues. It is also suggested that icaridin may bind to odorant binding protein 1 (AgamOBP1) at different binding sites. A study demonstrated that icaridin inhibited the odorant-induced responses of AaOR2 and AaOR8 expressed in Xenopus oocytes, leading to altered olfactory inputs by olfactory sensory neurons (OSN)., DEET, 2-undecanone (2-U), IR3535 and Picaridin are widely used as insect repellents to prevent interactions between humans and many arthropods including mosquitoes. Their molecular action has only recently been studied, yielding seemingly contradictory theories including odorant-dependent inhibitory and odorant-independent excitatory activities on insect olfactory sensory neurons (OSNs) and odorant receptor proteins (ORs). Here we characterize the action of these repellents on two Aedes aegypti ORs, AaOR2 and AaOR8, individually co-expressed with the common co-receptor AaOR7 in Xenopus oocytes; these ORs are respectively activated by the odors indole (AaOR2) and (R)-(-)-1-octen3-ol (AaOR8), odorants used to locate oviposition sites and host animals. In the absence of odorants, DEET activates AaOR2 but not AaOR8, while 2-U activates AaOR8 but not AaOR2; IR3535 and Picaridin do not activate these ORs. In the presence of odors, DEET strongly inhibits AaOR8 but not AaOR2, while 2-U strongly inhibits AaOR2 but not AaOR8; IR3535 and Picaridin strongly inhibit both ORs. These data demonstrate that repellents can act as olfactory agonists or antagonists, thus modulating OR activity, bringing concordance to conflicting models. | |
Record name | Icaridin | |
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Color/Form |
Colorless liquid | |
CAS No. |
119515-38-7 | |
Record name | Icaridin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119515-38-7 | |
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Record name | Icaridin [INN] | |
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Record name | Icaridin | |
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Record name | sec-butyl 2-(2-hydroxyethyl)piperidine-1- carboxylate/Icaridine (Icaridine) | |
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Record name | 1-Piperidinecarboxylic Acid, 2-(2-hydroxyethyl)-, 1-methylpropylester | |
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Record name | ICARIDIN | |
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Melting Point |
< -170, < -170 °C | |
Record name | Icaridin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14074 | |
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